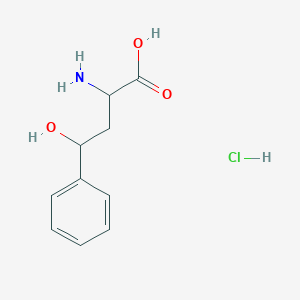

Clorhidrato de ácido 2-amino-4-hidroxi-4-fenilbutanoico

Descripción general

Descripción

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride: is a chemical compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.68 g/mol . This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is often used in research settings due to its unique chemical properties and potential biological activities.

Aplicaciones Científicas De Investigación

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of various complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: It is utilized in the production of chiral intermediates and other fine chemicals.

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as ®-2-hydroxy-4-phenylbutanoate esters, are key precursors for the production of angiotensin-converting enzyme (ace) inhibitors . ACE inhibitors are important prescription drugs for preventing the formation of angiotensin II and lowering blood pressure .

Mode of Action

It’s known that similar compounds inhibit enkephalinase(s) to augment met5-enkephalin-induced anti-nociception .

Biochemical Pathways

Given its potential role as a precursor to ace inhibitors , it may be involved in the renin-angiotensin system, which regulates blood pressure and fluid balance.

Result of Action

Similar compounds are known to augment met5-enkephalin-induced anti-nociception , suggesting potential analgesic effects.

Análisis Bioquímico

Biochemical Properties

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as carbonyl reductases, which are involved in the reduction of ethyl 2-oxo-4-phenylbutanoate to produce optically active ®-2-hydroxy-4-phenylbutanoate esters . These interactions are crucial for the biocatalytic preparation of chiral compounds used in pharmaceuticals. The nature of these interactions involves the binding of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride to the active sites of the enzymes, facilitating the reduction process.

Cellular Effects

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, it has been observed to impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of action of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it has been found to inhibit certain enzymes involved in the production of vasoconstrictor angiotensin II, thereby lowering blood pressure . These binding interactions lead to changes in enzyme activity and subsequent alterations in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing blood pressure by inhibiting angiotensin II production . At high doses, it can exhibit toxic or adverse effects, including potential damage to liver and kidney function. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride can be achieved through several synthetic routes. One common method involves the biocatalytic synthesis using phenylalanine dehydrogenase. This process involves the transformation of 2-oxo-4-phenylbutanoic acid to the desired product using recombinant aromatic L-amino acid transaminase . The reaction conditions typically include mild temperatures and pH levels to ensure high enantioselectivity and yield.

Industrial Production Methods: In industrial settings, the production of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride may involve large-scale biocatalytic processes. These processes often utilize genetically modified enzymes to enhance the efficiency and yield of the desired product. The use of continuous product removal and fed-batch substrate addition can further improve the overall productivity of the process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Comparación Con Compuestos Similares

2-Hydroxy-4-phenylbutanoic acid: A precursor in the synthesis of angiotensin-converting enzyme inhibitors.

Phenylbutyric acid: Used in the treatment of urea cycle disorders and has anti-inflammatory properties.

L-Homophenylalanine: A key intermediate in the production of various pharmaceuticals.

Uniqueness: 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a precursor for important pharmaceuticals further highlights its significance in scientific research and industrial applications.

Actividad Biológica

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride, commonly referred to as L-Phenylalanine, is an amino acid derivative that has garnered significant attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of 2-amino-4-hydroxy-4-phenylbutanoic acid hydrochloride is largely attributed to its role in various biochemical pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enkephalinase, which enhances met5-enkephalin-induced anti-nociception, suggesting potential analgesic properties.

- Angiotensin-Converting Enzyme (ACE) Inhibition : It acts as a precursor for ACE inhibitors, which are crucial in managing hypertension and cardiovascular diseases. This compound may modulate the production of vasoconstrictor angiotensin II, thus lowering blood pressure.

The compound exhibits several notable biochemical properties:

- Cell Signaling Modulation : It influences cellular processes by affecting signaling pathways and gene expression, leading to altered metabolic activities.

- Interaction with Enzymes : It interacts with enzymes like carbonyl reductases, facilitating the reduction of ethyl 2-oxo-4-phenylbutanoate to optically active forms.

Cellular Effects

Research has indicated that 2-amino-4-hydroxy-4-phenylbutanoic acid hydrochloride affects various cellular functions:

- Metabolic Pathways : It can modulate enzyme activities within metabolic pathways, resulting in significant changes in metabolite levels and overall metabolic flux.

- Long-term Exposure Effects : Studies show that prolonged exposure can lead to sustained alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

Animal studies have demonstrated varying effects based on dosage:

- Low Doses : Beneficial effects such as reduced blood pressure have been observed at lower doses due to inhibition of angiotensin II production.

| Dosage (mg/kg) | Effect on Blood Pressure | Mechanism |

|---|---|---|

| 10 | Decrease | ACE inhibition |

| 50 | Significant decrease | Enhanced enkephalin activity |

Case Studies

Several studies highlight the biological activity of this compound:

- Hypertensive Rat Models : In a controlled study involving hypertensive rats, administration of 2-amino-4-hydroxy-4-phenylbutanoic acid hydrochloride led to a significant reduction in systolic blood pressure, demonstrating its potential as an antihypertensive agent.

- Pain Management Trials : Clinical trials assessing the compound's efficacy in pain management showed promising results, particularly in conditions characterized by neuropathic pain.

Propiedades

IUPAC Name |

2-amino-4-hydroxy-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCENOFSMNCAGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432677-71-8 | |

| Record name | 2-amino-4-hydroxy-4-phenylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.